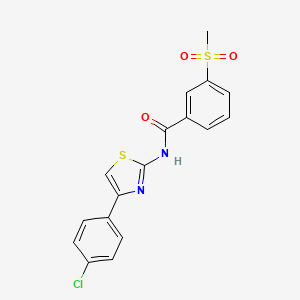

N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O3S2/c1-25(22,23)14-4-2-3-12(9-14)16(21)20-17-19-15(10-24-17)11-5-7-13(18)8-6-11/h2-10H,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKCGMHYYXWRGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring is synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, often using chlorobenzene derivatives and suitable catalysts.

Attachment of the Methylsulfonylbenzamide Moiety: The final step involves the coupling of the thiazole derivative with a methylsulfonylbenzamide precursor, typically through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols, depending on the reducing agent used.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide features a thiazole moiety, which is known for its versatile biological activities. The molecular formula is , and it has a molecular weight of approximately 318.79 g/mol. The compound's structure includes a chlorophenyl group and a methylsulfonyl group, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that thiazole compounds can induce apoptosis in various cancer cell lines. For example, derivatives with similar structures have shown significant cytotoxicity against human cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), HCT116 (colon cancer), and HeLa (cervical cancer) cells .

Table 1: Cytotoxic Activity of Thiazole Derivatives

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Thiazole A | HepG2 | 15.0 | Apoptosis induction |

| Thiazole B | MCF-7 | 20.5 | Cell cycle arrest |

| This compound | HeLa | TBD | TBD |

Antibacterial Properties

The compound has also been investigated for its antibacterial properties. Thiazole derivatives have demonstrated effectiveness against various bacterial strains, including antibiotic-resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The presence of the thiazole ring is believed to enhance the compound's ability to disrupt bacterial cell wall synthesis, leading to cell death .

Table 2: Antibacterial Efficacy of Thiazole Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| Thiazole C | S. aureus | 3.125 |

| Thiazole D | E. coli | 6.25 |

| This compound | MRSA | TBD |

Case Studies and Research Findings

Several case studies have documented the efficacy of thiazole derivatives in clinical settings:

- Case Study on Cancer Treatment : A study involving a series of thiazole compounds demonstrated their ability to inhibit tumor growth in vivo models by inducing apoptosis and inhibiting angiogenesis .

- Antibacterial Activity Study : Research indicated that thiazoles could be effective alternatives to traditional antibiotics, particularly against resistant strains like MRSA, suggesting their potential use in treating infections where conventional antibiotics fail .

Mechanism of Action

The mechanism of action of N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

3-(Methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide (Compound 9a)

- Structure : Differs from the target compound by replacing the 4-chlorophenyl group on the thiazole with a pyridin-3-yl substituent.

- Synthesis: Prepared via EDCI/HOBt-mediated coupling of 3-(methylsulfonyl)benzoic acid with 2-amino-4-(pyridin-3-yl)thiazole .

- Solubility: Pyridine’s basic nitrogen may enhance aqueous solubility relative to the lipophilic 4-chlorophenyl group.

N-(4-(4-Halophenyl)thiazol-2-yl) Derivatives

describes analogs with halogens (Cl, Br) on phenylsulfonyl groups in triazole-thione systems.

- Chlorine vs.

Functional Group Variations on the Benzamide Moiety

Sulfonamide vs. Methylsulfonyl Groups

describes a sulfonamide derivative, 4-(-N-(4-(4-chlorophenyl)thiazol-2-yl)-N-(3-hydrazinyl-3-oxopropyl)amino)benzenesulfonamide (Compound 28):

- Structure: Replaces the methylsulfonyl group with a sulfamoylphenylamino-propanoate moiety.

- Synthetic Flexibility: The sulfamoyl group allows for further derivatization (e.g., hydrazine treatment in Scheme 10) .

Spectral and Physicochemical Properties

Biological Activity

N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide, a compound with a complex structure, has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its pharmacological potential, focusing on its anticancer, anticonvulsant, and antimicrobial properties.

Chemical Structure and Properties

- Molecular Formula : C18H13ClN2O2S

- Molecular Weight : 356.826 g/mol

- CAS Number : 5627-88-3

The compound features a thiazole moiety linked to a chlorophenyl group and a methylsulfonyl substituent, which are critical for its biological activity.

Anticancer Activity

Research has demonstrated that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies

- Cytotoxicity Against Breast Cancer Cells :

- Mechanism of Action :

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been explored in several studies. The compound has been tested in animal models for its efficacy in reducing seizure activity.

Findings

- In a study assessing various thiazole compounds, it was found that derivatives similar to this compound exhibited significant anticonvulsant activity, providing up to 100% protection against induced seizures .

- The structure-activity relationship (SAR) indicated that the thiazole ring is essential for enhancing anticonvulsant effects.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated.

Research Insights

- Antibacterial Efficacy :

Summary of Biological Activities

| Activity Type | Cell Line/Model | IC50 Value | Mechanism of Action |

|---|---|---|---|

| Anticancer | MDA-MB-231 (Breast Cancer) | 1.98 µg/mL | Induces apoptosis via mitochondrial disruption |

| Anticonvulsant | Animal Models | Not specified | Modulates cell cycle proteins |

| Antimicrobial | Various Bacterial Strains | Comparable to Norfloxacin | Disrupts bacterial cell wall synthesis |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide, and how can reaction yields be improved?

- Methodology : The compound can be synthesized via a multi-step procedure involving:

- Cyclo-condensation : Reacting 2-bromo-1-(3-(methylsulfonyl)phenyl)ethanone with substituted thioureas under reflux conditions in ethanol (30–60 mins), followed by extraction with ethyl acetate and recrystallization .

- Grignard Reagent Use : Intermediate ketones are generated using Grignard reagents (e.g., methylmagnesium bromide) in ammonium chloride at room temperature .

- Yield Optimization : Adjust stoichiometry (e.g., 0.80 mole Grignard reagent), monitor via TLC, and optimize recrystallization solvents (e.g., ethanol vs. ethyl acetate/hexane mixtures) .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- 1H NMR : Confirm substituent positions via aromatic proton multiplicity (e.g., δ 7.47–8.36 ppm for benzamide protons) and methylsulfonyl group integration (δ 3.60 ppm for –SO₂CH₃) .

- Mass Spectrometry : Validate molecular weight using [M+H]+ peaks (e.g., m/z ~381 for analogues with trifluoromethyl groups) .

- HPLC : Assess purity (≥98%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How does the methylsulfonyl group influence the compound’s pharmacokinetic properties and target binding affinity?

- Lipophilicity & Stability : The –SO₂CH₃ group enhances metabolic stability by resisting oxidative degradation compared to methylthio (–SCH₃) groups, as seen in analogues with trifluoromethyl substituents .

- Target Interactions : Sulfonyl groups may form hydrogen bonds with enzyme active sites (e.g., bacterial pptases), as inferred from similar compounds targeting acps-pptase .

Q. What strategies can resolve contradictions in reported biological activity data (e.g., antimicrobial vs. antitumor effects)?

- Dose-Response Analysis : Validate activity across multiple cell lines (e.g., MIC ≤ 1 µg/mL for Gram-positive bacteria vs. IC₅₀ ~10 µM in cancer cells) .

- Off-Target Profiling : Use kinase panels or proteome-wide screens to identify secondary targets (e.g., voltage-gated sodium channels in neuroblastoma cells) .

Q. How can computational modeling predict the compound’s interaction with novel targets like Bcl-2 proteins?

- Molecular Docking : Utilize AutoDock Vina to simulate binding to Bcl-2’s hydrophobic groove, focusing on thiazole and benzamide moieties .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, analyzing RMSD and binding free energy (MM-PBSA) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.